molecular formula C24H21N5O B2581209 N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866843-95-0

N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2581209
CAS No.: 866843-95-0
M. Wt: 395.466
InChI Key: PNPJBOZTRLRXJE-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with methoxyphenyl and methylphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Quinazoline Core Construction: The quinazoline core is synthesized through a series of reactions, often starting from anthranilic acid derivatives.

    Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced through substitution reactions, using reagents such as methoxybenzyl chloride and methylbenzyl chloride.

    Final Coupling: The final step involves coupling the triazole and quinazoline intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Uniqueness

N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c1-16-7-5-9-18(13-16)22-24-26-23(25-15-17-8-6-10-19(14-17)30-2)20-11-3-4-12-21(20)29(24)28-27-22/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPJBOZTRLRXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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